molecular formula C11H13NO B1272193 2-(Tert-Butyl)Phenyl Isocyanate CAS No. 56309-60-5

2-(Tert-Butyl)Phenyl Isocyanate

Cat. No.: B1272193
CAS No.: 56309-60-5
M. Wt: 175.23 g/mol
InChI Key: YQQNLONQWMLAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-Butyl)Phenyl Isocyanate is an organic compound with the molecular formula C11H13NO. It is a derivative of phenyl isocyanate, where a tert-butyl group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrially, isocyanates are often produced through the phosgenation of amines. This involves reacting an amine with phosgene to form the corresponding isocyanate and hydrogen chloride as a byproduct.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines are common nucleophiles that react with isocyanates to form ureas.

    Catalysts: Trifluoroacetic anhydride and dimethyl sulfoxide are used as catalysts in oxidation reactions.

Major Products:

  • The major products formed from these reactions include ureas and cycloaddition products like 1-oxa-2-germacyclobutane.

Scientific Research Applications

2-(Tert-Butyl)Phenyl Isocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.

    Biology: In biological research, it is used to modify proteins and other biomolecules through isocyanate chemistry.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.

Mechanism of Action

The mechanism of action of 2-(Tert-Butyl)Phenyl Isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols. This reaction forms a covalent bond between the isocyanate carbon and the nucleophile, resulting in the formation of ureas, carbamates, or thiocarbamates.

Comparison with Similar Compounds

    Phenyl Isocyanate: Lacks the tert-butyl group, making it less sterically hindered and more reactive.

    tert-Butyl Isocyanate: Contains a tert-butyl group but lacks the phenyl ring, resulting in different reactivity and applications.

Uniqueness:

  • The presence of both the tert-butyl group and the phenyl ring in 2-(Tert-Butyl)Phenyl Isocyanate provides a unique combination of steric hindrance and reactivity, making it useful in specific synthetic applications where controlled reactivity is desired.

Properties

IUPAC Name

1-tert-butyl-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQNLONQWMLAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370887
Record name 2-tert-Butylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56309-60-5
Record name 2-tert-Butylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.